Compound Description: This series of compounds features a 5,6-dichloro-1H-benzimidazol-2-yl group linked to a benzamide moiety with various N-substitutions. Specifically, compounds 10 and 11 within this series demonstrated potent antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermis (MRSE), and Enterococcus faecalis with low minimum inhibitory concentration (MIC) values. []
Relevance: This group of compounds exhibits structural similarity to N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide through the shared presence of a benzimidazole core and a benzamide group. The variations in substituents on both the benzimidazole and the benzamide moieties offer valuable insights into structure-activity relationships. []
2. N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) []
Compound Description: B1 and B8 are benzimidazole derivatives investigated for their ability to attenuate morphine-induced paradoxical pain (thermal hyperalgesia and mechanical allodynia) in mice. Both compounds demonstrated efficacy in reducing these pain responses and were also found to decrease the expression of tumor necrosis factor-alpha (TNF-α) in the spinal cord, suggesting potential anti-inflammatory effects. []
Relevance: Although structurally distinct from N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide in their specific substituents, B1 and B8 share the fundamental benzimidazole unit. This commonality highlights the potential of benzimidazole-containing compounds as a class for targeting pain and inflammation. []
3. N-(4-(benzimidazole-2-yl)phenyl)sulfonamides and N'-(1H-benzimidazol-2-yl)phenyl hydrazido sulfonamides []
Compound Description: This series, particularly analogues 5a, 5b, 5c, 5d, 5e, 5f, 5i, 5j, 5k, and 5l, showed promising in vitro antimicrobial and antioxidant activities. Additionally, docking studies suggested these compounds could act as Acetyl-CoA carboxylase (ACCase) inhibitors, highlighting their potential as leads for developing novel therapeutic agents. []
Relevance: These compounds and N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide share the 1H-benzimidazol-2-yl)phenyl core structure. The variations in the substituents and their impact on biological activities provide valuable insights for understanding the structure-activity relationships within this class of compounds. []
Compound Description: TUBC, a benzimidazole thiourea derivative, exhibited promising elastase inhibition, free radical scavenging activity, and DNA binding ability. Docking studies suggested that TUBC binds within the active site of elastase, which was further supported by its low IC50 value in in vitro elastase inhibition assays. Moreover, TUBC effectively scavenged DPPH radicals, indicating its antioxidant potential. Theoretical and experimental investigations revealed that TUBC could bind spontaneously and reversibly to DNA through a mixed binding mode. []
Relevance: TUBC and N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide both possess a benzimidazole group and a benzamide moiety within their structures. The presence of the thiourea group in TUBC and its associated biological activities provide insights into potential modifications that can be explored for modulating the properties of the target compound. []
Compound Description: This group of compounds was designed as potential aromatase inhibitors for cancer treatment. Among them, compound 10, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine, emerged as the most potent, exhibiting strong binding affinity to the aromatase enzyme and promising anticancer activity against various cancer cell lines (MDA-MB-231, MCF-7, A-549, NCI-H23, and A-498). []
Relevance: The presence of the N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) moiety in these derivatives directly aligns with the core structure of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide. This structural similarity, coupled with their potent aromatase inhibition and anticancer properties, suggests that the target compound could also be investigated for similar applications. []
Compound Description: This group encompasses radiolabeled benzimidazole carbamates developed as potential imaging agents and molecular radiotherapeutics for cancer, particularly for microtubule targeting. Both iodine-125 (125I) and iodine-131 (131I) labeled derivatives were successfully synthesized and evaluated. [] In vitro studies using 131I-labeled versions demonstrated potent cytotoxicity against neuroblastoma and glioblastoma cell lines, highlighting their potential for targeted radiotherapy. [] Notably, these agents displayed enhanced brain uptake due to their increased hydrophobicity, making them promising candidates for treating brain tumors. []
Relevance: These compounds share a significant structural similarity with N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide, particularly the presence of the 5-benzoyl-1H-benzimidazol-2-yl motif. This shared core structure, along with the demonstrated efficacy of the radiolabeled derivatives in targeting microtubules and exhibiting anticancer activity, underscores the potential of the target compound for similar applications, particularly in the context of cancer therapy and imaging. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.